3-Pyridine-methanol-d4 is the stable, non-radioactive, deuterated isotopologue of 3-Pyridinemethanol (nicotinyl alcohol). Its primary procurement-relevant function is to serve as a high-fidelity internal standard for quantitative mass spectrometry (MS) applications. By substituting four hydrogen atoms on the pyridine ring with deuterium, a precise mass shift is introduced without significantly altering the compound's physicochemical properties, such as chromatographic retention time, which is critical for isotope dilution techniques.
Substituting 3-Pyridine-methanol-d4 with its non-deuterated analog, 3-Pyridinemethanol, is incompatible with its primary application in isotope dilution mass spectrometry (IDMS). In an MS-based assay, the unlabeled compound is indistinguishable from the target analyte, making it impossible to perform its function as an internal standard for accurate quantification. The purpose of the deuterated standard is to co-elute with the analyte while being clearly separated by its mass-to-charge ratio, a capability the generic form completely lacks. This distinction is fundamental for correcting analytical variability, including matrix effects and inconsistent sample recovery, ensuring data reliability and reproducibility.
The core function of 3-Pyridine-methanol-d4 as an internal standard relies on its mass being controllably different from the target analyte while maintaining near-identical chromatographic behavior. The four deuterium atoms introduce a significant mass shift that is easily resolved by mass spectrometry, preventing signal overlap with the unlabeled analyte or its naturally occurring isotopes.
| Evidence Dimension | Molecular Weight (g/mol) |
| Target Compound Data | 113.15 (for C6H3D4NO) |
| Comparator Or Baseline | Unlabeled 3-Pyridinemethanol: 109.13 (for C6H7NO) |
| Quantified Difference | +4.02 Da |
| Conditions | Standard mass spectrometry analysis (e.g., LC-MS/MS). |
This specific mass difference is essential for accurate, reproducible quantification in complex matrices by correcting for sample loss and ion suppression/enhancement during analysis.
Replacing C-H bonds with stronger C-D bonds can slow the rate of metabolic reactions where C-H bond cleavage is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). For pyridine-containing compounds, a common metabolic pathway is enzymatic hydroxylation of the aromatic ring. The presence of deuterium at positions 2, 4, 5, and 6 on the pyridine ring of 3-Pyridine-methanol-d4 makes it a valuable tool for investigating this metabolic pathway. A reduced rate of metabolism compared to the unlabeled version can help pinpoint metabolic 'soft spots' and quantify the contribution of specific pathways to a drug's overall clearance.
| Evidence Dimension | Metabolic Reaction Rate (Relative) |
| Target Compound Data | Slower rate of C-D bond cleavage |
| Comparator Or Baseline | Faster rate of C-H bond cleavage (unlabeled 3-Pyridinemethanol) |
| Quantified Difference | Reaction rates involving C-D cleavage can be 2- to 8-fold slower than C-H cleavage. |
| Conditions | In vitro or in vivo metabolic systems (e.g., liver microsomes, animal models). |
For DMPK scientists, procuring this compound enables direct, comparative experiments to elucidate metabolic mechanisms, which is not possible with the unlabeled analog alone.
For the precise measurement of 3-Pyridinemethanol (nicotinyl alcohol), a known vasodilator agent, in biological matrices such as plasma or urine. The use of 3-Pyridine-methanol-d4 as an internal standard is critical for developing robust, validatable LC-MS/MS methods required for pharmacokinetic and toxicokinetic assessments.
As a mechanistic tool to investigate the metabolic fate of pyridine-containing xenobiotics. By comparing the metabolite profile and clearance rates of the d4-labeled compound versus the unlabeled version, researchers can identify and quantify the importance of ring hydroxylation pathways, which is crucial for lead optimization and safety assessment in drug discovery.
For quantifying trace levels of 3-Pyridinemethanol, a natural component of tobacco, in environmental or food samples. Isotope dilution analysis using 3-Pyridine-methanol-d4 provides the accuracy needed to overcome complex matrix interference and meet regulatory detection limits.